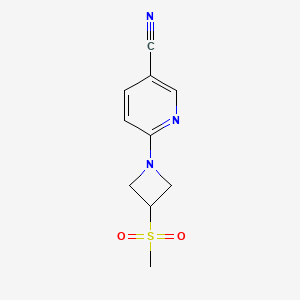![molecular formula C13H14N6 B7050925 1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile](/img/structure/B7050925.png)
1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile is a complex organic compound that features a unique combination of triazole and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Pyrazole derivatives: Used in anti-inflammatory and anticancer research.
Uniqueness: 1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile stands out due to its unique combination of triazole and pyrazole rings, which may confer distinct biological activities and chemical properties not found in other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c14-5-9-6-15-18(7-9)8-12-16-17-13(10-1-2-10)19(12)11-3-4-11/h6-7,10-11H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEDKDJZFXIXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CN4C=C(C=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclohexyl-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide](/img/structure/B7050854.png)
![[2-(2,5-Dimethoxyphenyl)cyclopropyl]-(2,9-dioxa-6-azaspiro[4.5]decan-6-yl)methanone](/img/structure/B7050866.png)
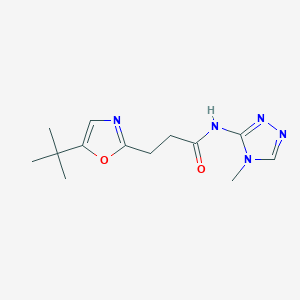

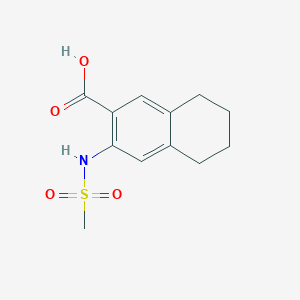
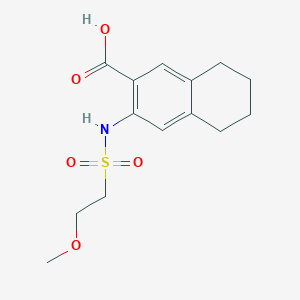
![1-[5-(1-Acetamidoethyl)thiophen-2-yl]sulfonyl-2,3-dihydroindole-7-carboxylic acid](/img/structure/B7050894.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7050897.png)
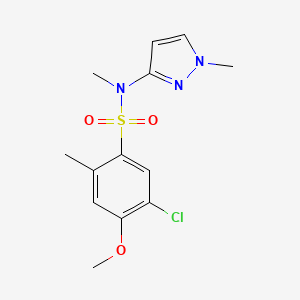
![1-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B7050930.png)
![4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050944.png)
![4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050946.png)
![3-methyl-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B7050949.png)
